molecular formula C5H2BrNS B100465 5-Bromothiophene-3-carbonitrile CAS No. 18792-00-2

5-Bromothiophene-3-carbonitrile

Cat. No. B100465
CAS RN: 18792-00-2
M. Wt: 188.05 g/mol
InChI Key: SXWMTJRCGWONCL-UHFFFAOYSA-N
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Description

5-Bromothiophene-3-carbonitrile is a chemical compound that is part of the thiophene family, which are heterocyclic compounds containing a sulfur atom. This particular compound is characterized by a bromine atom and a carbonitrile group attached to the thiophene ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex thiophene derivatives and polymers.

Synthesis Analysis

The synthesis of derivatives related to 5-Bromothiophene-3-carbonitrile has been explored in various studies. For instance, a one-pot reaction involving the oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 has been reported to yield 3,4-diaryl-2,5-dibromothiophenes with high efficiency . This method demonstrates the dual role of Br2 in the transformation process. Additionally, the synthesis of bithiophene-substituted heterocycles bearing carbonitrile groups has been achieved through different synthetic protocols, starting from 2-acetyl-5-bromothiophene . These methods highlight the reactivity of bromothiophene intermediates and their utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-3-carbonitrile derivatives can be characterized through various spectral analysis techniques. In the context of thiophene-based derivatives, spectral analysis has been used to confirm the structures of novel compounds synthesized from 5-bromothiophene-2-carboxylic acid . These studies provide insights into the electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

5-Bromothiophene-3-carbonitrile and its derivatives participate in a variety of chemical reactions. The Suzuki coupling reaction is a notable example, where 5-bromothiophene derivatives serve as precursors for the formation of tetraarylthiophenes . Additionally, the Stille coupling reaction followed by a condensation step has been used to prepare guanyl hydrazones of bithiophenes . These reactions demonstrate the compounds' versatility in forming carbon-carbon and carbon-nitrogen bonds, which is essential for the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromothiophene-3-carbonitrile derivatives are influenced by their molecular structure. For example, the photophysical properties of a compound containing 5-bromothiophene units have been studied, revealing its absorption and fluorescence characteristics in various solvents . Such properties are important for applications in materials science, such as the development of fluorescent dyes. Furthermore, density functional theory (DFT) calculations have been employed to study the structural and electronic properties of thiophene-based derivatives, providing a deeper understanding of their stability and reactivity .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered biologically active compounds. They are used by medicinal chemists to improve compounds with a variety of biological effects .
    • Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Molecules with the thiophene ring system are used in the fabrication of OLEDs .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules are used in the advancement of OFETs .
  • Antioxidant Research

    • Thiophene derivatives have shown potential in the field of antioxidants .
    • The main purpose of antioxidants is to neutralize free radicals in order to prevent various oxidative diseases .
  • Catalysis of C-H Activation Reaction

    • New thiophenic compounds can be invested as substrates in the catalysis of C-H activation reaction .
  • Dye Chemistry and Polymers

    • Thiophene derivatives are applied in several fields such as dye chemistry and polymers .
    • These derivatives are used to create dyes and polymers with specific properties .
  • Agro-Chemistry

    • Thiophene derivatives also find applications in agro-chemistry .
    • They are used in the development of new agrochemicals .
  • Optoelectronics

    • Thiophene derivatives are used in optoelectronics .
    • They are used in the fabrication of devices that deal with light, including light emission, transmission, and modulation .
  • Anti-HIV Drugs

    • Thiophene derivatives are used in the development of anti-HIV drugs .
    • They are used to inhibit the replication of the HIV virus .
  • Treatment of Hypertension and Schizophrenia

    • Thiophene derivatives are used in the treatment of hypertension and schizophrenia .
    • They are used to develop drugs that help control blood pressure and manage symptoms of schizophrenia .
  • Voltage-Gated Sodium Channel Blocker

    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Synthesis of Biologically Active Compounds

    • Thiophene-based analogs are used in the synthesis of various biologically active compounds .
    • These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Heterocyclization of Various Substrates

    • Thiophene derivatives are used in the heterocyclization of various substrates .
    • This process is used to synthesize new thiophene derivatives .
  • Cyclization Reaction

    • Thiophene derivatives are used in cyclization reactions .
    • These reactions produce trisubstituted thiophenes and thienyl disulfides .

Safety And Hazards

5-Bromothiophene-3-carbonitrile is classified as having acute toxicity (both oral and dermal), skin irritation, eye irritation, and specific target organ toxicity (respiratory system) according to the UN GHS revision 8 . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene derivatives, including 5-Bromothiophene-3-carbonitrile, have potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . They are also being explored for their antioxidant activities . Future research could focus on developing new synthetic methods and investigating their biological activities.

properties

IUPAC Name

5-bromothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWMTJRCGWONCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570076
Record name 5-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-3-carbonitrile

CAS RN

18792-00-2
Record name 5-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Bouzayani, M Elakermi, MB Mosbah, Y Moussaoui… - Chemistry Africa, 2023 - Springer
In the current research work, we report the synthesis of thiophenic derivatives 1–3 resulting in good yields (88–90%). This synthesis was undertaken in mild reaction conditions between …
Number of citations: 2 link.springer.com
C Leschke, S Elz, M Garbarg… - Journal of medicinal …, 1995 - ACS Publications
… Iodobenzonitrile and 5-bromothiophene-3-carbonitrile were prepared from the corresponding acids30 according to the general procedure reported by Hulkenberg and Troost.31 …
Number of citations: 83 pubs.acs.org
Q Han, Z Yin, J Sui, Q Wang, Y Sun - Journal of the Brazilian Chemical …, 2019 - SciELO Brasil
… have reported that 2-amino-5-bromothiophene-3-carbonitrile reacts with N, N-dimethylformamide dimethyl acetal (DMF-DMA) to give N’-(3-cyanothiophen-2-yl)-N, N-…
Number of citations: 2 www.scielo.br

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